Dihydro-2H,5H-4a,7a-propanocyclopenta[b]pyran-6(7H)-one
Description
Dihydro-2H,5H-4a,7a-propanocyclopenta[b]pyran-6(7H)-one (CAS: 917989-39-0) is a bicyclic organic compound with the molecular formula C₁₁H₁₆O₂ and a molecular weight of 180.24 g/mol . Its structure features a fused cyclopentane and pyran ring system, with a ketone group at the 6-position. The InChIKey (YRWYXOSBBYGQII-UHFFFAOYSA-N) and SMILES notation (C1CC23CCCOC2(C1)CC(=O)C3) confirm the stereochemistry and connectivity, including the propanocyclo (cyclopropane) bridge between the pyran and cyclopentane moieties .
Key properties include:
- Hydrogen bond acceptors: 2 (oxygen atoms in the pyran and ketone groups).
- XLogP3: 0.9, indicating moderate lipophilicity.
This compound is of interest in synthetic organic chemistry due to its rigid bicyclic framework, which may serve as a precursor for bioactive molecules or materials science applications.
Properties
CAS No. |
917989-39-0 |
|---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
2-oxatricyclo[4.3.3.01,6]dodecan-8-one |
InChI |
InChI=1S/C11H16O2/c12-9-7-10-3-1-5-11(10,8-9)13-6-2-4-10/h1-8H2 |
InChI Key |
YRWYXOSBBYGQII-UHFFFAOYSA-N |
Canonical SMILES |
C1CC23CCCOC2(C1)CC(=O)C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dihydro-2H,5H-4a,7a-propanocyclopenta[b]pyran-6(7H)-one typically involves cyclization reactions that form the fused ring system. One common method involves the reaction of cyclopentanone with a suitable pyran precursor under acidic or basic conditions to facilitate ring closure. The reaction conditions often include the use of catalysts such as Lewis acids or bases to promote the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
Dihydro-2H,5H-4a,7a-propanocyclopenta[b]pyran-6(7H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Chemical Properties and Structure
Anticancer Activity
Recent studies have indicated that derivatives of dihydro-2H,5H-4a,7a-propanocyclopenta[b]pyran-6(7H)-one exhibit significant anticancer properties. For instance, compounds synthesized from this base structure have shown promising results in inhibiting the growth of various cancer cell lines. A notable example includes modifications leading to enhanced activity against prostate cancer cells, where compounds demonstrated growth inhibition comparable to established chemotherapeutic agents .
Enzyme Inhibition
The compound has been explored for its potential as an enzyme inhibitor. Specifically, it has been investigated for its ability to inhibit CYP17, an enzyme critical in steroidogenesis and a target for prostate cancer treatment. The mechanism involves interaction with the enzyme's active site, leading to reduced testosterone production in cancerous tissues .
Table 2: Summary of Biological Activities
| Activity Type | Target Enzyme/Cell Line | IC50 Value |
|---|---|---|
| Anticancer | Prostate Cancer (PC-3) | 2.08 µM |
| Enzyme Inhibition | CYP17 | Not specified |
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the development of complex molecules through various reactions such as cycloadditions and functional group transformations. Researchers have utilized this compound to create new pharmaceuticals and agrochemicals through innovative synthetic pathways .
Case Study: Synthesis of Bioactive Compounds
One notable case study involved the synthesis of bioactive compounds derived from this compound. The process included multi-step reactions that incorporated this compound into larger frameworks that displayed enhanced biological activities compared to their precursors. These synthetic strategies highlight the compound's utility in developing new therapeutic agents .
Mechanism of Action
The mechanism by which dihydro-2H,5H-4a,7a-propanocyclopenta[b]pyran-6(7H)-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities and differences between dihydro-2H,5H-4a,7a-propanocyclopenta[b]pyran-6(7H)-one and related compounds are analyzed below.
Structural Analogues
Key Comparisons
Ring System and Heteroatoms: The target compound contains a pyran ring (oxygen), whereas analogues like 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (C₈H₇NO) feature a pyridine ring (nitrogen) .
Substituent Effects :
- Halogenated derivatives (e.g., 4-bromophenyl in ) exhibit higher molecular weights and altered electronic properties due to electron-withdrawing effects. These substituents may enhance stability or modulate reactivity in cross-coupling reactions.
- Hydroxyl-rich analogues (e.g., ) show significantly higher polarity (TPSA > 100 Ų), making them more water-soluble but less membrane-permeable than the target compound.
Functional Groups :
- The ketone group in the target compound is a reactive site for nucleophilic additions or reductions. In contrast, pyridine-based analogues (e.g., ) may undergo electrophilic substitution at the nitrogen or aromatic ring.
Synthetic Accessibility :
- The target compound’s cyclopropane bridge introduces synthetic challenges, requiring precise ring-closing methodologies. In contrast, 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives (e.g., ) are synthesized via condensation reactions with aryl/heteroaryl aldehydes, offering modular substituent incorporation.
Research Findings
- Thermal Stability : Cyclopenta[b]pyran derivatives generally exhibit higher thermal stability than pyridine analogues due to reduced ring strain .
- Biological Activity : Pyridine-based compounds (e.g., ) are more commonly explored in medicinal chemistry for kinase inhibition, whereas pyran derivatives are studied for fragrance or polymer applications .
- Solubility : The target compound’s moderate XLogP3 (0.9) suggests better lipid solubility than hydroxylated derivatives (e.g., ), which are highly water-soluble but may require formulation for bioavailability.
Biological Activity
Dihydro-2H,5H-4a,7a-propanocyclopenta[b]pyran-6(7H)-one, also known by its CAS number 917989-39-0, is a cyclic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties and relevant case studies.
Basic Information
- Molecular Formula : C11H16O
- Molecular Weight : 168.25 g/mol
- Density : Approximately 1.1 g/cm³
- Boiling Point : Predicted to be around 310.3 ± 15.0 °C at 760 mmHg .
Pharmacological Properties
This compound has been investigated for various biological activities:
- Antioxidant Activity : Studies have indicated that compounds with similar structures exhibit significant antioxidant properties, which may be attributed to their ability to scavenge free radicals .
- Anti-inflammatory Effects : There is evidence suggesting that derivatives of pyranones can inhibit inflammatory pathways, potentially making them useful in treating inflammatory diseases .
- Antimicrobial Activity : Some studies have reported that pyranone derivatives possess antimicrobial properties against various pathogens, indicating potential applications in pharmaceuticals .
Case Studies and Research Findings
- Study on Antioxidant Properties :
- Anti-inflammatory Mechanisms :
- Antimicrobial Testing :
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
